molecular formula C6H2Br2F2S B1461134 4,5-Dibromo-2,3-difluorothiophenol CAS No. 1806351-46-1

4,5-Dibromo-2,3-difluorothiophenol

Cat. No.: B1461134
CAS No.: 1806351-46-1
M. Wt: 303.95 g/mol
InChI Key: VTZURFLEHDKTIM-UHFFFAOYSA-N
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Description

Significance of Organohalogen and Organofluorine Compounds in Contemporary Chemical Science

Organohalogen compounds, a class of organic molecules containing at least one carbon-halogen bond, are fundamental to modern chemical science. britannica.com Their diverse applications span from industrial solvents and pesticides to critical intermediates in the synthesis of pharmaceuticals, dyes, and polymers. britannica.comencyclopedia.com The inclusion of halogen atoms (fluorine, chlorine, bromine, iodine) into an organic framework significantly alters the molecule's physical and chemical properties. britannica.comsimply.science This is due to the varying electronegativity and size of the halogen atoms, which polarizes the carbon-halogen bond and influences reactivity. ksu.edu.sa The carbon-fluorine bond, in particular, is the strongest in organic chemistry, imparting unique characteristics to organofluorine compounds. wikipedia.orgnih.gov

Organofluorine chemistry, a specialized field, has a profound impact on numerous sectors. In medicinal chemistry, the strategic incorporation of fluorine can enhance a drug's metabolic stability, bioavailability, and binding affinity. numberanalytics.comstanford.edu Consequently, over half of all agricultural chemicals and a significant portion of pharmaceuticals, including antidepressants like fluoxetine (B1211875) and anticancer drugs like 5-fluorouracil, contain fluorine. wikipedia.orgnumberanalytics.com In materials science, the exceptional stability of the C-F bond is leveraged to create advanced materials such as fluoropolymers (e.g., Teflon) with high thermal and chemical resistance. encyclopedia.comnumberanalytics.com The unique properties of organohalogens make them indispensable tools for chemists, enabling the creation of a vast array of functional molecules. britannica.comencyclopedia.com

The Role of Thiophenols as Versatile Building Blocks in Synthetic Organic Chemistry

Thiophenols, which are aromatic compounds containing a sulfhydryl (-SH) group attached to a benzene (B151609) ring, are highly versatile building blocks in synthetic organic chemistry. The thiol group is analogous to the hydroxyl group in phenols but exhibits distinct reactivity. The sulfur-hydrogen bond is weaker and less polar than the oxygen-hydrogen bond, making thiophenols more acidic than their alcohol counterparts. youtube.com This enhanced acidity facilitates the formation of thiolate anions, which are excellent nucleophiles.

This nucleophilicity allows thiophenols to participate in a wide range of chemical transformations, including substitution and coupling reactions, making them key starting materials for synthesizing more complex molecules. youtube.comdiva-portal.org For instance, they are used in the preparation of aryl sulfides and are crucial intermediates in the synthesis of various sulfur-containing heterocycles. organic-chemistry.org The development of new synthetic methods, such as copper-catalyzed cross-coupling reactions of aryl halides with sulfur sources, has further expanded the accessibility and utility of substituted thiophenols. organic-chemistry.org Their ability to be readily converted into other functional groups makes them valuable synthons for constructing complex molecular architectures found in pharmaceuticals and functional materials. diva-portal.orgacs.org

Structural and Electronic Considerations of 4,5-Dibromo-2,3-difluorothiophenol in Research Context

The compound this compound is a multifunctional arene featuring a thiophenol group and four halogen substituents on the benzene ring. Its specific substitution pattern—two fluorine atoms and two bromine atoms adjacent to each other—creates a unique electronic and steric environment, making it a molecule of significant interest in research.

Structural Properties: The benzene ring is substituted with electron-withdrawing fluorine and bromine atoms and an electron-donating, yet acidic, thiol group. The high degree of substitution can induce ring strain and influence the planarity of the molecule. The carbon-halogen bond lengths and strengths vary, with the C-F bond being shorter and stronger than the C-Br bond. simply.science

Electronic Properties: The electronic nature of the aromatic ring is heavily influenced by the interplay of the substituents' inductive and resonance effects.

Fluorine: Exhibits a strong electron-withdrawing inductive effect (-I) and a weak electron-donating resonance effect (+R).

Bromine: Also has a -I effect and a weak +R effect, but is less electronegative than fluorine.

Thiol Group (-SH): Acts as a weak electron-donating group through resonance (+R) and is a site of nucleophilic and acidic reactivity.

Below is a table summarizing key computed properties for this compound and related structures.

PropertyValue (for related compounds)Reference Compound
Molecular Weight 287.88 g/mol 3,5-Dibromo-2,4-difluorophenol bldpharm.com
Boiling Point 59 °C / 20 mmHg2,4-Difluorothiophenol sigmaaldrich.com
Density 1.29 g/mL at 25 °C2,4-Difluorothiophenol sigmaaldrich.com
Refractive Index n20/D 1.52352,4-Difluorothiophenol sigmaaldrich.com

Note: Experimental data for this compound is not widely available. The data presented is for structurally similar compounds to provide context.

Overview of Research Trajectories for Multifunctional Halogenated Arenes

Multifunctional halogenated arenes, such as this compound, are at the forefront of several research trajectories in organic chemistry and materials science. Their utility stems from the ability of the halogen atoms to serve as versatile synthetic handles for further molecular elaboration.

A primary area of research is their use in transition-metal-catalyzed cross-coupling reactions . Reactions like the Suzuki, Heck, and Buchwald-Hartwig couplings allow for the selective formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds at the positions of the halogen atoms. rsc.org The differential reactivity of C-Br versus C-F bonds can potentially allow for sequential, site-selective functionalization. The C-Br bond is generally more reactive in these catalytic cycles than the highly robust C-F bond.

Another significant research direction is late-stage functionalization . Halogenated arenes are valuable platforms for introducing specific functionalities into complex molecules during the final stages of a synthesis. rsc.org This strategy is highly valuable in drug discovery, allowing for the rapid generation of analogues with modified properties.

Furthermore, these compounds are investigated as precursors for functional materials . The high degree of halogenation can impart properties like flame retardancy or serve as a synthetic entry point to conjugated polymers and other organic electronic materials. researchgate.netnih.gov Research into the synthesis of highly electron-deficient heterocycles often uses polyhalogenated benzene derivatives as starting materials, highlighting their role in creating novel materials for applications in photovoltaics and electronics. mdpi.comresearchgate.netmdpi.com The development of greener and more efficient halogenation methods, including enzymatic approaches, continues to be an active area of investigation to improve the sustainability of producing these important chemical building blocks. researchgate.netmdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dibromo-2,3-difluorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2F2S/c7-2-1-3(11)5(9)6(10)4(2)8/h1,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTZURFLEHDKTIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)Br)F)F)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2F2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4,5 Dibromo 2,3 Difluorothiophenol and Analogues

Precursor Synthesis and Halogenation Strategies

The construction of the 4,5-dibromo-2,3-difluorobenzene core is a critical phase in the synthesis of the target thiophenol. The strategic placement of four halogen atoms on the benzene (B151609) ring necessitates a nuanced approach to electrophilic aromatic substitution and other transformative reactions.

Directed Bromination of Fluorinated Aromatic Precursors

A logical starting point for the synthesis is the directed bromination of a difluorinated aromatic precursor, such as 1,2-difluorobenzene (B135520). Fluorine atoms are deactivating yet ortho, para-directing substituents in electrophilic aromatic substitution reactions. This directing effect can be harnessed to introduce bromine atoms at the desired positions.

The bromination of 1,2-difluorobenzene would be expected to yield a mixture of isomers. The fluorine atoms at positions 1 and 2 would direct incoming electrophiles to positions 3, 4, 5, and 6. However, the deactivating nature of the fluorine atoms requires forcing conditions for bromination, often involving a bromine source in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or a strong protic acid. nih.govacsgcipr.org The regioselectivity can be influenced by the reaction conditions, but achieving the specific 4,5-dibromo substitution pattern from 1,2-difluorobenzene in a single step is challenging due to the formation of other isomers.

A more controlled approach involves the bromination of a more activated precursor, such as 3,4-difluoroaniline (B56902). The amino group is a powerful activating and ortho, para-directing group. Bromination of 3,4-difluoroaniline would be expected to occur at the positions ortho to the amino group, namely positions 2 and 6. To achieve the desired 4,5-dibromo substitution pattern relative to the final thiol group, a multi-step sequence is necessary. A plausible route starts with the diazotization of 3,4-difluoroaniline, followed by a Sandmeyer-type reaction to introduce bromine atoms. organic-chemistry.orgnih.govlibretexts.org

Table 1: Directed Bromination Strategies

Starting Material Reagents and Conditions Expected Major Product(s)
1,2-Difluorobenzene Br₂, FeBr₃ Mixture of brominated difluorobenzenes
3,4-Difluoroaniline 1. NaNO₂, H₂SO₄; 2. CuBr, HBr 1-Bromo-3,4-difluorobenzene

Introduction of Fluorine via Specific Reagents in Brominated Systems

An alternative strategy involves the introduction of fluorine atoms into a pre-existing dibrominated aromatic system. This approach is generally more challenging due to the lower reactivity of brominated benzenes toward nucleophilic fluorination and the harsh conditions often required for electrophilic fluorination.

The direct fluorination of a dibromobenzene derivative using elemental fluorine is highly exothermic and non-selective, making it impractical for laboratory synthesis. More controlled fluorinating agents, such as those based on N-F chemistry (e.g., Selectfluor®), can be employed for electrophilic fluorination. However, the regioselectivity on a dibrominated system would need careful consideration of the directing effects of the bromine atoms.

Thiol Group Introduction Methods in Polyhalogenated Aromatic Systems

The introduction of the thiol group onto the heavily halogenated benzene ring is a key transformation that can be achieved through several methods, primarily involving nucleophilic substitution or reductive approaches.

Nucleophilic Substitution Reactions for Thiol Formation

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing a thiol group onto an activated aromatic ring. nih.govbohrium.com In the context of a polyhalogenated benzene, the electron-withdrawing nature of the halogen atoms activates the ring towards nucleophilic attack. libretexts.orglibretexts.org A plausible precursor for this step would be 1,2,4,5-tetrabromo-3,6-difluorobenzene (B8205579) or a similar polyhalogenated species where one of the bromine atoms can act as a leaving group.

The reaction typically involves a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH), thiourea (B124793) followed by hydrolysis, or a protected thiol equivalent. youtube.com The choice of nucleophile and reaction conditions (solvent, temperature) is crucial to ensure selective substitution and avoid side reactions. The presence of multiple halogens can lead to a mixture of products if more than one halogen is susceptible to displacement.

Table 2: Nucleophilic Substitution for Thiol Formation

Substrate Sulfur Nucleophile Typical Conditions Product
1,2,4-Tribromo-5,6-difluorobenzene NaSH Polar aprotic solvent (e.g., DMF, NMP), heat 4,5-Dibromo-2,3-difluorothiophenol

Reductive Thiolation Approaches

Reductive thiolation provides an alternative route to aryl thiols. One common method involves the reaction of an aryl diazonium salt with a sulfur source in the presence of a reducing agent. For instance, a precursor such as 4,5-dibromo-2,3-difluoroaniline could be diazotized and then treated with a solution of potassium ethyl xanthate, followed by hydrolysis to yield the thiophenol.

Another approach is the palladium- or nickel-catalyzed reductive coupling of an aryl halide with a disulfide in the presence of a reducing agent. organic-chemistry.orgacs.org For example, 1,2,4-tribromo-5,6-difluorobenzene could potentially be reacted with a disulfide (e.g., diethyl disulfide) in the presence of a catalyst and a reductant to form the corresponding thioether, which could then be cleaved to the thiophenol.

Multi-step Convergent and Linear Synthesis Pathways for this compound

The synthesis of a complex molecule like this compound can be approached through either a linear or a convergent strategy.

A linear synthesis involves the sequential modification of a starting material through a series of steps. A plausible linear pathway for the target compound could commence with 3,4-difluoroaniline.

Protection of the amino group: The amino group of 3,4-difluoroaniline is first protected, for example, by acetylation with acetic anhydride (B1165640) to form N-(3,4-difluorophenyl)acetamide.

Directed bromination: The acetamido group directs the electrophilic bromination to the positions ortho and para to it. Bromination with two equivalents of bromine would lead to N-(2,6-dibromo-3,4-difluorophenyl)acetamide.

Deprotection: The acetamido group is then hydrolyzed back to an amino group to yield 2,6-dibromo-3,4-difluoroaniline.

Diazotization and Sandmeyer reaction: The resulting aniline (B41778) is diazotized and subsequently converted to 1,3-dibromo-2,5-difluorobenzene (B1419311) via a Sandmeyer reaction using copper(I) bromide.

Nitration: Electrophilic nitration of 1,3-dibromo-2,5-difluorobenzene would likely introduce a nitro group at position 4.

Reduction: The nitro group is then reduced to an amino group.

Diazotization and thiolation: Finally, the amino group is diazotized and reacted with a sulfur source to introduce the thiol group, yielding this compound.

A convergent synthesis involves the independent synthesis of two or more fragments of the target molecule, which are then combined in a later step. nih.gov This approach can be more efficient for complex molecules. For this compound, a hypothetical convergent approach could involve the synthesis of a 2,3-difluorothiophenol derivative and a 4,5-dibromo-substituted aromatic fragment, followed by a coupling reaction. However, given the substitution pattern of the target molecule, a convergent synthesis appears less straightforward than a linear approach. The high degree of substitution on a single aromatic ring lends itself more readily to sequential functionalization.

Table 3: List of Mentioned Chemical Compounds

Compound Name
1,2,4,5-tetrabromo-3,6-difluorobenzene
1,2,4-Tribromo-5,6-difluorobenzene
1,2-Dibromo-3,4-difluorobenzene
1,2-Difluorobenzene
1,3-Dibromo-2,5-difluorobenzene
1-Bromo-3,4-difluorobenzene
2,6-Dibromo-3,4-difluoroaniline
2-Bromo-4,5-difluoroacetanilide
3,4-Difluoroaniline
4,5-Dibromo-2,3-difluoroaniline
This compound
Acetic anhydride
Bromine
Copper(I) bromide
Diethyl disulfide
Fluoroboric acid
Iron(III) bromide
N-(2,6-dibromo-3,4-difluorophenyl)acetamide
N-(3,4-difluorophenyl)acetamide
Potassium ethyl xanthate
Sodium hydrosulfide
Sodium nitrite

Considerations for Scalable Laboratory Synthesis of Halogenated Arenes

The transition from small-scale discovery to a scalable laboratory synthesis of halogenated arenes presents a distinct set of challenges. Key considerations include reaction efficiency, safety, cost-effectiveness, and ease of purification.

For the synthesis of polyhalogenated compounds, traditional methods often rely on harsh reagents and conditions, which can be problematic on a larger scale. Modern synthetic strategies aim to overcome these limitations. Palladium-catalyzed C-H functionalization, for example, can be performed under milder conditions and often demonstrates higher yields and selectivity, making it a more practical approach for gram-scale synthesis. rhhz.netresearchgate.net

The choice of halogenating agent is also a critical factor. While elemental halogens are effective, they can be hazardous to handle. Alternative, safer halogen sources such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are often preferred for laboratory-scale preparations. Furthermore, systems utilizing alkali metal halides in conjunction with an oxidant, such as Fe(NO₃)₃·9H₂O, provide an environmentally benign and efficient method for the halogenation of arenes at room temperature, which can be readily scaled up. nih.govconsensus.app

The introduction of the thiol group on a larger scale also requires careful planning. The Newman-Kwart rearrangement, while effective, involves high temperatures which may necessitate specialized equipment for safe and efficient operation on a larger scale. orgsyn.org An alternative is the use of flow chemistry. Performing the rearrangement in a microflow reactor can offer better temperature control, improved safety, and potentially higher yields, even without the need for a supporting electrolyte in electrochemical variations of the reaction.

The purification of the final polyhalogenated thiophenol is another important consideration. Due to the presence of multiple halogen atoms, these compounds are often solids with good crystallinity, which can facilitate purification by recrystallization. However, chromatographic methods may still be necessary to remove any regioisomeric or by-product impurities.

The table below outlines key considerations for scalable synthesis:

ParameterTraditional MethodsModern Approaches
Reagents Often hazardous (e.g., elemental bromine)Safer alternatives (e.g., NBS, alkali halides)
Reaction Conditions Harsh (high temperatures, strong acids)Milder (e.g., room temperature, catalytic) nih.govconsensus.app
Selectivity Can lead to mixtures of isomersHigh regioselectivity and chemoselectivity rhhz.net
Scalability Can be challenging and hazardousMore amenable to scale-up, including flow chemistry
Purification Often requires extensive chromatographyPotentially simpler purification due to higher purity

Information regarding the chemical reactivity and transformation of this compound is not available in published scientific literature.

Following a comprehensive search of chemical databases, academic journals, and patent literature, no specific research findings or experimental data could be located for the chemical compound This compound corresponding to the requested outline.

The required sections and subsections on the chemical reactivity and transformation studies, including reactions of the thiol group and transformations at the bromine substituents, appear to be uninvestigated or unpublished for this specific molecule.

While general principles and methodologies for the reactions listed in the outline—such as oxidative transformations of thiols, thioether and sulfone formation, Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions wikipedia.orgnih.govorganic-chemistry.orglibretexts.orglibretexts.orgorganic-chemistry.org, and Nucleophilic Aromatic Substitution (SNAr) researchgate.net—are well-established in organic chemistry, their specific application to this compound has not been documented.

Research is available for structurally related but distinct compounds, such as other brominated and fluorinated thiophenes or phenols. nih.govresearchgate.netnih.gov However, in strict adherence to the request to focus solely on This compound , this information cannot be used to generate the specified article, as the reactivity of a given compound is unique and cannot be accurately extrapolated from its analogues without experimental validation.

Consequently, it is not possible to provide a scientifically accurate article with detailed research findings and data tables as requested.

Chemical Reactivity and Transformation Studies of 4,5 Dibromo 2,3 Difluorothiophenol

Transformations at the Bromine Substituents

Halogen-Dance Rearrangements in Related Polyhalogenated Aromatic Systems

The halogen dance is a remarkable isomerization reaction where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. wikipedia.org This rearrangement is typically catalyzed by a strong base and is a powerful method for accessing isomers that are difficult to obtain through conventional synthetic routes. wikipedia.orgclockss.org The driving force for this transformation is the formation of a more thermodynamically stable product. wikipedia.org

The mechanism generally involves the deprotonation of the aromatic ring by a strong base, such as lithium diisopropylamide (LDA) or an organolithium reagent, to form a carbanion. This is followed by a series of halogen and metal exchanges between the generated organometallic species and the halogenated starting material that is still present, leading to the migration of the halogen. wikipedia.org Studies on polyhalogenated thiophenes have shown that the position of the lithiation and the subsequent halogen migration are highly dependent on the substitution pattern and the reaction conditions. whiterose.ac.ukrsc.org For instance, the treatment of 2,5-dibromo-3-hexylthiophene (B54134) with LDA leads to deprotonation and a subsequent halogen dance to form 2,4-dibromo-3-hexyl-5-lithiated thiophene (B33073), which can then be trapped by an electrophile or polymerized. rsc.org

In the context of 4,5-Dibromo-2,3-difluorothiophenol, the thiol proton is the most acidic and would be removed first by a base. A second equivalent of a strong base would be required to deprotonate a carbon on the thiophene ring, initiating the halogen dance. The bromine atoms, being more labile than the fluorine atoms, would be the ones to "dance." The migration could potentially lead to a mixture of isomeric dibromodifluorothiophenols. The precise outcome would be influenced by the relative stability of the possible lithiated intermediates and the final rearranged products.

Factors influencing the halogen dance rearrangement are summarized in the table below.

FactorInfluence on Halogen Dance Rearrangement
Base The choice of base is critical. Strong, non-nucleophilic bases like LDA are commonly used. The order of addition is also important; slow addition of the base to the substrate favors the rearrangement. wikipedia.org
Temperature Lower temperatures are generally preferred to control the reaction and prevent side reactions.
Solvent The solvent can influence the solubility of the intermediates and the aggregation state of the organometallic species, thereby affecting the reaction pathway. whiterose.ac.uk
Halogen The nature of the halogen affects its migratory aptitude, with iodine and bromine being more prone to dancing than chlorine or fluorine.

Reactivity and Stability of Fluorine Substituents

The presence of fluorine atoms on an aromatic ring profoundly influences its chemical properties. The carbon-fluorine bond is the strongest single bond to carbon, which imparts significant stability to fluorinated compounds. springernature.com

The activation of the highly inert C-F bond is a challenging but increasingly important area of research, with applications in the synthesis of fluorinated molecules and the degradation of persistent organofluorine pollutants. springernature.combaranlab.orgresearchgate.net Strategies for C-F bond activation often involve transition-metal catalysis, where the metal center facilitates the cleavage of the C-F bond through mechanisms like oxidative addition. researchgate.net Lewis acids have also been employed to activate C-F bonds by coordinating to the fluorine atom and increasing the electrophilicity of the attached carbon. researchgate.net More recently, photocatalytic methods using organic dyes have emerged as a powerful tool for C-F bond activation under mild conditions, proceeding through the generation of highly reducing radical anions. springernature.comscribd.com

For this compound, the C-Br bonds are significantly more reactive than the C-F bonds and would be the primary sites for reactions such as nucleophilic substitution or metal-halogen exchange. However, under forcing conditions or with specific catalytic systems designed for C-F activation, the fluorine substituents could potentially be functionalized. The greater the degree of fluorination on the ring, the more likely C-F bond activation becomes. researchgate.net

A comparison of the general reactivity of C-F and C-Br bonds in aromatic systems is presented below.

BondBond Dissociation Energy (Approx. kcal/mol)General Reactivity in Aromatic Systems
C-F ~110-130Generally inert; requires specific catalytic methods for activation (e.g., transition metals, strong Lewis acids, photocatalysis). springernature.com
C-Br ~70-85More reactive; participates readily in nucleophilic aromatic substitution, metal-halogen exchange, and cross-coupling reactions.

Fluorine exerts a powerful dual electronic effect on an aromatic ring. Due to its high electronegativity, it has a strong electron-withdrawing inductive effect (-I), which decreases the electron density of the ring. libretexts.org It also has a weaker, electron-donating resonance effect (+R) due to its lone pairs of electrons. libretexts.org In polyfluorinated systems, the inductive effect typically dominates, rendering the aromatic ring electron-deficient. nih.gov

Mechanistic Investigations of Key Chemical Transformations

Understanding the reaction mechanisms is crucial for controlling the outcome of chemical transformations and for designing new synthetic methodologies.

Mechanistic studies of reactions involving polyhalogenated aromatics often involve a combination of experimental techniques (such as trapping of intermediates and spectroscopic analysis) and computational modeling. whiterose.ac.ukornl.gov

For a potential halogen dance on this compound, the reaction pathway would proceed through a series of well-defined intermediates. After the initial deprotonation of the thiol group, a second equivalent of a strong base would generate a carbanion on the thiophene ring. This would be followed by an intermolecular halogen transfer from a molecule of the starting material to the carbanion, leading to the rearranged product. The regioselectivity of the initial deprotonation and the subsequent migration would be governed by the electronic and steric effects of the fluorine and bromine substituents.

In the case of nucleophilic aromatic substitution, the reaction would proceed via a two-step addition-elimination mechanism. A nucleophile would attack one of the carbon atoms bearing a bromine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. springernature.com The negative charge in this intermediate would be delocalized over the electron-deficient thiophene ring, stabilized by the inductive effects of the four halogen atoms. In the second step, the bromide ion would be expelled as the leaving group, restoring the aromaticity of the ring.

Kinetic studies provide insight into the rates of chemical reactions and the factors that influence them, while thermodynamic studies reveal the relative stabilities of reactants, intermediates, and products.

For the transformations of this compound, kinetic analysis would be essential to quantify the reactivity of the different halogen positions. For instance, by monitoring the reaction rate under various conditions (e.g., changing the nucleophile, solvent, or temperature), one could determine the rate law and activation parameters for SNAr reactions. This would provide quantitative evidence for the activating effect of the fluorine substituents.

Thermodynamic studies, often supported by computational methods like Density Functional Theory (DFT), are particularly important for understanding equilibrium processes like the halogen dance. whiterose.ac.uk The relative energies of the starting material, the possible lithiated intermediates, the transition states, and the final rearranged products can be calculated. Such calculations would predict the most likely migration pathway and the final product distribution, as the reaction is driven towards the most thermodynamically stable isomer. wikipedia.org For example, DFT studies on the halogen dance of bromothiophenes have been used to map out the potential energy surface and evaluate the feasibility of different rearrangement steps. whiterose.ac.uk

Advanced Spectroscopic and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering unparalleled insight into the connectivity and spatial arrangement of atoms. For a molecule with a complex substitution pattern like 4,5-Dibromo-2,3-difluorothiophenol, a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous signal assignment.

The primary NMR characterization involves the acquisition of ¹H, ¹³C, and ¹⁹F NMR spectra. Each of these provides unique and complementary information about the molecular structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to be relatively simple, showing a single resonance for the proton of the thiol group (-SH) and another for the aromatic proton. The chemical shift of the thiol proton can be broad and its position variable depending on concentration and solvent, but it is typically expected in the region of 3-4 ppm. The aromatic proton (H-6) would appear as a multiplet due to coupling with the adjacent fluorine atoms.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about all the carbon atoms in the molecule. Due to the presence of fluorine, the carbon signals will exhibit C-F coupling. The carbon atom attached to the thiol group (C-1) and the carbons bonded to bromine (C-4, C-5) and fluorine (C-2, C-3) atoms will have distinct chemical shifts influenced by the electron-withdrawing and donating effects of the substituents.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is a highly sensitive technique for the characterization of organofluorine compounds. youtube.com It provides information on the chemical environment of the fluorine atoms. For this compound, two distinct signals are expected for the two non-equivalent fluorine atoms (F-2 and F-3). The chemical shifts and the coupling between them (³JF-F) are characteristic of their relative positions on the aromatic ring.

Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz) Assignment
¹H ~7.2-7.4 ddd JH-F, JH-F H-6
¹H ~3.5-4.5 br s - SH
¹³C ~110-115 d ¹JC-F C-2/C-3
¹³C ~115-120 d ¹JC-F C-2/C-3
¹³C ~120-125 s - C-4/C-5
¹³C ~125-130 s - C-4/C-5
¹³C ~130-135 t ²JC-F C-1
¹³C ~140-145 t ²JC-F C-6
¹⁹F ~(-130)-(-140) d ³JF-F F-2/F-3
¹⁹F ~(-140)-(-150) d ³JF-F F-2/F-3

To definitively assign the signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be of limited use for this particular molecule due to the presence of only one aromatic proton, but it would confirm the absence of other proton-proton couplings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with their directly attached carbon atoms. It would be crucial for assigning the ¹³C signal for C-6 by correlating it with the H-6 proton signal.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, confirming the presence of the correct number of carbon, hydrogen, bromine, fluorine, and sulfur atoms. The isotopic pattern of the molecular ion is also highly characteristic due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), which would result in a distinctive M, M+2, and M+4 pattern with relative intensities of approximately 1:2:1. sisweb.comepfl.ch

Predicted HRMS Data for this compound

Ion Calculated m/z Elemental Composition
[M]⁺ 323.8345 C₆H₂⁷⁹Br₂F₂S
[M+2]⁺ 325.8324 C₆H₂⁷⁹Br⁸¹BrF₂S
[M+4]⁺ 327.8304 C₆H₂⁸¹Br₂F₂S

GC-MS and LC-MS are hyphenated techniques that combine the separation power of chromatography with the detection capabilities of mass spectrometry. These methods are essential for assessing the purity of a sample of this compound and for confirming its identity in complex mixtures. The retention time from the chromatography provides an additional parameter for identification, while the mass spectrum of the eluting peak confirms the molecular weight and provides fragmentation data consistent with the structure.

Expected Fragmentation Pattern: In the mass spectrum, besides the molecular ion peak, characteristic fragment ions would be observed. The fragmentation of aromatic halides often involves the loss of halogen atoms. acdlabs.com For this compound, key fragmentation pathways would likely include the loss of a bromine atom ([M-Br]⁺), followed by the loss of the second bromine atom ([M-2Br]⁺). The loss of HF or other fragments is also possible.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and providing a unique "fingerprint" for the compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the various functional groups. The S-H stretching vibration is typically observed in the range of 2550-2600 cm⁻¹. The C-S stretching vibration would appear in the region of 600-800 cm⁻¹. The C-F stretching vibrations are expected to be strong and would appear in the range of 1100-1400 cm⁻¹. Aromatic C-H stretching would be observed above 3000 cm⁻¹, and aromatic C=C stretching vibrations would be seen in the 1400-1600 cm⁻¹ region. The C-Br stretching vibrations are typically found at lower frequencies, in the 500-650 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations are often strong in Raman spectra. The S-H and C-S stretching vibrations are also typically observable.

Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Spectroscopy
Aromatic C-H Stretch 3050-3150 IR, Raman
S-H Stretch 2550-2600 IR, Raman
Aromatic C=C Stretch 1400-1600 IR, Raman
C-F Stretch 1100-1400 IR
C-S Stretch 600-800 IR, Raman
C-Br Stretch 500-650 IR, Raman

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a novel compound like this compound, this technique would provide invaluable information about its molecular structure and intermolecular interactions.

Should a suitable single crystal of this compound be synthesized, X-ray diffraction analysis would be employed. This would involve irradiating the crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. From this pattern, the electron density map of the molecule can be calculated, revealing the precise positions of the carbon, sulfur, fluorine, bromine, and hydrogen atoms.

The primary data obtained from such an analysis would be presented in a crystallographic information file (CIF), which contains a wealth of information, including:

Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ) define the fundamental repeating unit of the crystal.

Atomic Coordinates: The x, y, and z coordinates for each atom within the unit cell.

Bond Lengths and Angles: Precise measurements of the distances between bonded atoms and the angles they form. This data is crucial for confirming the covalent structure of the molecule and identifying any unusual bonding characteristics.

Torsion Angles: These describe the rotation around single bonds and are fundamental to understanding the molecule's conformation.

A hypothetical data table summarizing the kind of information that would be obtained from an X-ray crystallographic study of this compound is presented below.

Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 8.50
b (Å) 12.20
c (Å) 5.60
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 580.72
Z 4

Furthermore, the analysis of the crystal packing would reveal any significant intermolecular interactions, such as halogen bonding (involving the bromine atoms), hydrogen bonding (involving the thiol hydrogen), or π-π stacking interactions between the aromatic rings. These interactions are crucial for understanding the solid-state properties of the compound. Conformational analysis, derived from the determined torsion angles, would show the preferred spatial orientation of the thiol group relative to the difluorinated and dibrominated benzene (B151609) ring.

Integration of Multi-Spectroscopic Data for Definitive Structural Research

While X-ray crystallography provides a static picture of the molecule in the solid state, a combination of spectroscopic techniques is essential for a comprehensive structural elucidation in solution and for corroborating the solid-state findings. For this compound, the integration of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be critical.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Would confirm the presence and chemical environment of the thiol proton (-SH) and any aromatic protons. The multiplicity of the signals would provide information about neighboring protons.

¹³C NMR: Would identify all the unique carbon atoms in the molecule. The chemical shifts would be influenced by the attached substituents (Br, F, SH), providing key information about the substitution pattern on the benzene ring.

¹⁹F NMR: This technique is particularly important for fluorinated compounds. It would show distinct signals for the two fluorine atoms, and their coupling to each other and to nearby protons would be invaluable for confirming their positions at the C2 and C3 positions.

Infrared (IR) Spectroscopy:

IR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule. Key expected absorptions would include:

The S-H stretching vibration of the thiol group.

C-Br and C-F stretching vibrations.

C=C stretching vibrations of the aromatic ring.

C-H bending vibrations.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of this compound, which would confirm its elemental composition. The isotopic pattern observed in the mass spectrum would be characteristic of a molecule containing two bromine atoms, providing definitive evidence for their presence. Fragmentation patterns observed in the mass spectrum would offer further structural clues.

A summary of the hypothetical spectroscopic data that would be anticipated for this compound is provided in the table below.

Hypothetical Spectroscopic Data for this compound

Technique Hypothetical Data
¹H NMR (CDCl₃, 400 MHz) δ 7.5 (s, 1H, Ar-H), δ 3.8 (s, 1H, SH)
¹³C NMR (CDCl₃, 100 MHz) Signals in the aromatic region (δ 110-160 ppm)
¹⁹F NMR (CDCl₃, 376 MHz) Two distinct signals in the aromatic fluorine region
IR (KBr, cm⁻¹) ~2550 (S-H stretch), ~1600 (C=C stretch), ~1100 (C-F stretch), ~600 (C-Br stretch)

| HRMS (ESI) | [M-H]⁻ calculated and found value consistent with C₆HBr₂F₂S⁻ |

By combining the data from these different analytical techniques, a complete and unambiguous structural assignment of this compound could be achieved. The spectroscopic data would provide a detailed picture of the molecule's structure in solution, which would complement the solid-state structure determined by X-ray crystallography.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. For 4,5-Dibromo-2,3-difluorothiophenol, DFT calculations could be employed to determine its ground state properties. This would involve optimizing the molecular geometry to find the most stable arrangement of its atoms in three-dimensional space. Key parameters that could be calculated include bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is a powerful tool for exploring chemical reactions. By mapping the potential energy surface, researchers can identify transition states, which are the high-energy structures that connect reactants and products. The energy of these transition states can be used to calculate the activation energy of a reaction, providing crucial information about its kinetics. For instance, the reactivity of the thiol group (-SH) in various reactions, such as nucleophilic substitution or oxidation, could be investigated.

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound

PropertyHypothetical Value
Total EnergyValue dependent on level of theory and basis set
Dipole MomentValue in Debye
C-S Bond LengthValue in Angstroms (Å)
S-H Bond LengthValue in Angstroms (Å)
C-Br Bond LengthsTwo distinct values in Angstroms (Å)
C-F Bond LengthsTwo distinct values in Angstroms (Å)

Note: The values in this table are hypothetical and would need to be determined through actual DFT calculations.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals provide significant insights into a molecule's reactivity.

For this compound, FMO analysis would reveal the most likely sites for electrophilic and nucleophilic attack. The HOMO, representing the region from which an electron is most easily donated, would likely be localized on the electron-rich sulfur atom and the aromatic ring. Conversely, the LUMO, indicating the region most susceptible to receiving an electron, would be distributed across the molecule, influenced by the electron-withdrawing halogen atoms. The energy gap between the HOMO and LUMO is also a critical parameter, with a smaller gap generally implying higher reactivity.

Molecular Dynamics (MD) Simulations for Conformational Studies and Intermolecular Interactions

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

For this compound, MD simulations could be used to explore its conformational flexibility, particularly the rotation of the thiol group. In a condensed phase (e.g., in a solvent or as part of a larger assembly), MD simulations would be invaluable for studying intermolecular interactions. This could include hydrogen bonding involving the thiol group and non-covalent interactions such as halogen bonding, which may be significant due to the presence of bromine and fluorine atoms.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts) for Experimental Validation

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts would be particularly useful.

By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F), it is possible to predict the NMR chemical shifts. These predicted values can be compared to experimentally obtained NMR spectra to confirm the structure of the molecule and the accuracy of the computational method. Discrepancies between calculated and experimental values can also point to specific structural features or environmental effects that were not initially considered.

Table 2: Hypothetical Predicted vs. Experimental NMR Chemical Shifts for this compound

NucleusPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
¹H (SH)Hypothetical ValueTo be determined experimentally
¹³C (C-S)Hypothetical ValueTo be determined experimentally
¹³C (C-Br)Hypothetical ValueTo be determined experimentally
¹³C (C-F)Hypothetical ValueTo be determined experimentally
¹⁹FHypothetical ValueTo be determined experimentally

Note: This table illustrates the type of data that could be generated and compared. Actual values would require both computational and experimental work.

Computational Studies on Reaction Mechanisms and Energy Profiles

Building upon the concepts of DFT and transition state theory, computational studies can provide detailed mechanistic insights into chemical reactions involving this compound. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction mechanism can be constructed.

This would allow researchers to determine the most favorable reaction pathway and to understand the role of the various functional groups in influencing the reaction's outcome. For example, the effect of the bromo and fluoro substituents on the acidity of the thiol proton or on the reactivity of the aromatic ring in electrophilic substitution reactions could be systematically investigated.

In Silico Design Principles for Related Chemical Entities

The insights gained from computational studies of this compound could be used to establish in silico design principles for new, related chemical entities. By understanding the structure-property relationships of the parent molecule, researchers could rationally design new compounds with tailored properties.

For example, if the goal is to create a more potent enzyme inhibitor, computational methods could be used to screen a virtual library of derivatives of this compound. By systematically modifying the substituents on the aromatic ring and evaluating their predicted binding affinity to a target protein, the most promising candidates could be identified for synthesis and experimental testing. This approach can significantly accelerate the drug discovery and materials development processes.

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Versatile Synthetic Building Block in Fine Chemical Synthesis

4,5-Dibromo-2,3-difluorothiophenol serves as a sophisticated building block for creating complex molecules, particularly those requiring precise installation of halogens and sulfur-containing moieties.

The presence of both bromine and fluorine atoms on the aromatic ring of this compound makes it an excellent precursor for a wide range of polysubstituted aromatic compounds. The differential reactivity of the C-Br and C-F bonds, along with the thiol group, allows for sequential and selective functionalization. Chemists can exploit these sites for various transformations, including cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira, to form new carbon-carbon and carbon-heteroatom bonds with high precision. a2bchem.com This controlled modification is crucial in the synthesis of agrochemicals, pharmaceuticals, and other high-value materials where specific substitution patterns dictate function. a2bchem.com The electronic effects of the halogen substituents can also influence the reactivity and selectivity of subsequent chemical reactions, providing a tool for fine-tuning synthetic pathways. a2bchem.com

The thiol group provides a direct route to a variety of functionalized thioaromatic compounds and sulfur-containing heterocycles. Thiophenol derivatives are known to be versatile starting materials for stable complexes and complex organic structures. researchgate.net This compound is particularly valuable for synthesizing electron-deficient π-conjugated systems, which are of significant interest in materials science. nih.gov For example, related dibrominated heterocycles serve as key intermediates in the synthesis of dyes and materials for various applications. nih.gov The reactivity of the thiol group, often in its deprotonated thiolate form, allows for nucleophilic substitution reactions to build larger, more complex molecular architectures. Research on related dibromo-heterocycles has shown that the bromine atoms can be selectively substituted by various nucleophiles, leading to either mono- or di-substituted products, which are useful building blocks for components in dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net

Development of Novel Molecular Probes and Chemical Tools for Research

While direct applications of this compound as a molecular probe are still an emerging area, its structural features suggest significant potential. The thiol group is well-known for its ability to bind to the surfaces of noble metals. This property is utilized in the synthesis of noble metal quantum clusters (QCs), where thiophenol derivatives act as stabilizing ligands. sigmaaldrich.com Such metal clusters often exhibit unique photoluminescent properties, making them suitable for use as fluorescent probes in biological imaging or chemical sensing. The specific arrangement of fluoro and bromo substituents on the aromatic ring can be used to modulate the electronic environment of the thiol ligand, thereby fine-tuning the optical and electronic properties of the resulting quantum clusters or surfaces.

Applications in Supramolecular Chemistry and Self-Assembly Processes

The structure of this compound is well-suited for directing the formation of ordered structures through non-covalent interactions. The bromine and fluorine atoms can participate in halogen bonding, a highly directional interaction that is increasingly used to construct complex supramolecular architectures. Furthermore, the sulfur atom can engage in S···S and S···N interactions, which have been shown to be key in the self-assembly of related sulfur-nitrogen heterocycles. researchgate.netmdpi.com The interplay of these various intermolecular forces, including halogen bonds, sulfur interactions, and π-π stacking of the aromatic rings, can guide the assembly of molecules into predictable one-, two-, or three-dimensional networks. This controlled self-assembly is fundamental to the bottom-up fabrication of functional materials in fields like crystal engineering and nanotechnology. The ability of similar ligands to form diverse coordination polymers and supramolecular architectures highlights the potential of this building block. mdpi.com

Contributions to the Design of Materials with Tailored Electronic or Optical Properties

The unique combination of electron-withdrawing fluorine atoms, polarizable bromine atoms, and a sulfur-containing functional group makes this compound an attractive building block for materials with specific electronic or optical properties. Its derivatives can be incorporated into larger conjugated systems to create organic semiconductors. For instance, brominated bithiophene derivatives are used to synthesize polymers and small molecules for organic field-effect transistors (OFETs) and organic solar cells (OSCs). ossila.com The strong electron-deficient nature of the core structure helps to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov This tuning is critical for designing efficient charge-transporting materials, as well as for creating dyes and pigments with desired absorption and emission characteristics for applications like DSSCs and OLEDs. mdpi.comresearchgate.net

Design and Synthesis of Ligands for Coordination Chemistry Research

The thiol functionality makes this compound a prime candidate for use as a ligand in coordination chemistry. Thiophenol-based ligands are recognized for their versatility and ability to form stable complexes with a broad spectrum of transition metals. researchgate.net The thiol group typically deprotonates upon coordination, acting as a soft anionic donor that binds strongly to soft metal centers. The fluorine and bromine substituents on the phenyl ring can be used to systematically modify the electronic properties of the ligand. These modifications can influence the stability, reactivity, and ultimately the catalytic activity of the resulting metal complexes. researchgate.net Organo-dithiophosphorus compounds, which are related sulfur-donor ligands, have demonstrated a multiplicity of coordination patterns and are used in applications ranging from catalysis to materials science. researchgate.net The ability of the carboxylate and nitro groups in related ligands to offer diverse coordination modes further underscores the potential of functionalized aromatic compounds like this compound in creating novel coordination complexes with enhanced properties. mdpi.com

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic Systems for Sustainable Synthesis

The development of sustainable synthetic routes for polyhalogenated compounds like 4,5-Dibromo-2,3-difluorothiophenol is a key area of future research. A significant focus will be on the exploration and application of novel catalytic systems that offer higher efficiency, selectivity, and environmental compatibility compared to traditional methods.

One promising direction is the use of palladium-based catalysts, which are known for their efficacy in cross-coupling reactions. Research into novel palladium complexes with tailored ligands could lead to improved yields and milder reaction conditions for the synthesis and derivatization of this compound. Additionally, the use of copper-catalyzed reactions, particularly in the formation of carbon-sulfur bonds, presents a cost-effective and sustainable alternative.

Furthermore, the investigation of photocatalysis and electrocatalysis offers the potential for developing highly sustainable synthetic methods. These approaches can enable reactions to proceed under ambient temperature and pressure, reducing energy consumption and waste generation. The table below outlines potential catalytic systems for future investigation.

Catalytic SystemPotential Application in SynthesisAdvantages
Palladium-based catalystsC-C and C-S bond formationHigh efficiency and selectivity
Copper-based catalystsThiolation and cross-coupling reactionsCost-effective and abundant
PhotocatalysisLight-driven organic transformationsMild reaction conditions, reduced energy use
ElectrocatalysisRedox reactions for functional group interconversionHigh control over reaction parameters

Integration into Flow Chemistry and Automated Synthesis Platforms for Research Production

The integration of synthetic processes into continuous flow chemistry and automated platforms is a rapidly growing area in chemical research and production. For a specialized compound like this compound, these technologies can offer significant advantages in terms of safety, reproducibility, and scalability.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. nih.gov The small reaction volumes in flow reactors also enhance safety, particularly when dealing with reactive intermediates. Automated synthesis platforms can be employed for high-throughput screening of reaction conditions and for the rapid synthesis of a library of derivatives based on the this compound scaffold. This can accelerate the discovery of new materials and biologically active molecules.

Future research in this area will likely focus on the development of dedicated flow reactor setups for the synthesis of halogenated thiophenols and their subsequent functionalization.

Advanced Characterization Techniques for In-Situ Monitoring of Reactions

To optimize and understand the reaction mechanisms involved in the synthesis and derivatization of this compound, the application of advanced in-situ characterization techniques is crucial. These techniques allow for real-time monitoring of reaction progress, the identification of transient intermediates, and the elucidation of reaction kinetics.

Spectroscopic methods such as in-situ Infrared (IR) and Raman spectroscopy, as well as Nuclear Magnetic Resonance (NMR) spectroscopy, can provide valuable information on the structural changes occurring during a reaction. The data gathered from these techniques can be used to build accurate kinetic models and to optimize reaction conditions for improved efficiency and selectivity.

Characterization TechniqueInformation GainedImpact on Research
In-situ IR/Raman SpectroscopyReal-time monitoring of functional group transformationsOptimization of reaction conditions and yield
In-situ NMR SpectroscopyIdentification of intermediates and reaction kineticsElucidation of reaction mechanisms
Mass SpectrometryDetection of products and byproductsUnderstanding reaction pathways and selectivity

Development of Environmentally Benign Synthetic Routes and Methodologies

The principles of green chemistry are increasingly guiding synthetic chemistry research. For this compound, future research will undoubtedly focus on the development of more environmentally benign synthetic routes. This includes the use of greener solvents, the reduction of waste, and the use of renewable starting materials where possible.

One area of focus will be the replacement of hazardous reagents and solvents with safer alternatives. For example, the use of supercritical fluids like carbon dioxide as a reaction medium is a promising green alternative to volatile organic solvents. Additionally, the development of solvent-free reaction conditions or the use of aqueous reaction media will be explored.

The design of synthetic routes with high atom economy will also be a priority. This involves minimizing the formation of byproducts and maximizing the incorporation of all atoms from the starting materials into the final product.

Synergistic Approaches Combining Synthetic, Computational, and Advanced Analytical Methods

A holistic approach that combines synthetic chemistry with computational modeling and advanced analytical techniques will be instrumental in advancing the research on this compound. Computational methods, such as Density Functional Theory (DFT), can be used to predict the reactivity of the molecule, to design novel catalysts, and to elucidate reaction mechanisms at a molecular level.

The insights gained from computational studies can then guide the design of experiments, leading to a more efficient and targeted research process. The experimental results, in turn, can be used to validate and refine the computational models. This synergistic approach will accelerate the pace of discovery and innovation in the chemistry of polyhalogenated thiophenols.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,5-Dibromo-2,3-difluorothiophenol, and how can intermediates be characterized?

  • Methodological Answer : Synthesis typically involves sequential halogenation and fluorination of thiophenol derivatives. For example, bromination of 2,3-difluorothiophenol using bromine or N-bromosuccinimide under controlled temperature (0–5°C) can achieve regioselective substitution at the 4,5-positions. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate) and characterization by 1H^1 \text{H}/19F^{19} \text{F}-NMR and GC-MS is critical . For structural confirmation, single-crystal X-ray diffraction (as demonstrated for analogous brominated dihydrofurans) provides unambiguous evidence of substitution patterns .

Q. How can researchers safely handle this compound given its reactivity?

  • Methodological Answer : This compound likely shares handling challenges with structurally similar halogenated thiophenols (e.g., 3,4-Difluorothiophenol). Recommendations include:

  • Use inert atmosphere (N2_2/Ar) during synthesis to prevent oxidation of the -SH group.
  • Store in amber vials at –20°C to minimize light- or heat-induced decomposition.
  • Conduct reactivity tests with common solvents (e.g., DMSO, THF) to rule out side reactions .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Discrepancies in 13C^{13} \text{C}-NMR or IR spectra may arise from rotational isomerism or halogen bonding. Solutions include:

  • Variable-temperature NMR to assess dynamic conformational changes.
  • Computational modeling (DFT) to predict and assign spectroscopic signals, leveraging studies on brominated dihydrofurans with similar Br···Br interactions .
  • Comparative analysis with crystallographic data to validate substituent effects on bond lengths/angles .

Q. How do non-covalent interactions (e.g., Br···Br, C–H···F) influence the solid-state properties of this compound?

  • Methodological Answer : Crystal packing in halogenated aromatics often involves Type-II halogen···halogen contacts (Br···Br distances ~3.5 Å) and C–H···F hydrogen bonds. These interactions can be studied via:

  • Single-crystal X-ray diffraction to map intermolecular distances and angles.
  • Hirshfeld surface analysis to quantify interaction contributions (e.g., 15–20% for Br···Br in related structures) .
  • Thermal gravimetric analysis (TGA) to correlate stability with packing efficiency .

Q. What computational approaches predict the electronic effects of bromine/fluorine substituents on thiophenol reactivity?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can:

  • Calculate Fukui indices to identify nucleophilic/electrophilic sites.
  • Simulate electrostatic potential surfaces to visualize electron-withdrawing effects of -F and -Br groups.
  • Benchmark results against experimental data (e.g., reaction yields in cross-coupling reactions) .

Q. How can researchers design toxicity studies for this compound given limited literature?

  • Methodological Answer : Adapt strategies from chlorophenol toxicity assessments:

  • Use in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity).
  • Apply QSAR models trained on halogenated aromatics to predict bioaccumulation or LD50_{50}.
  • Follow systematic literature review protocols (e.g., PubMed/TOXCENTER keyword screening for analogous compounds) .

Tables for Key Data

Property Method Example Data Reference
Br···Br distanceX-ray crystallography3.48 Å (analogous structure)
19F^{19} \text{F}-NMR shiftBruker AVANCE III 400 MHzδ –112 ppm (CF3_3-analogues)
Thermal stabilityTGADecomposition onset: 180°C

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.